molecular formula C21H19N3O4S2 B12208801 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12208801
M. Wt: 441.5 g/mol
InChI Key: GMZWGXMRPAHFRV-ZDLGFXPLSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical analysis of its structural components:

  • Core structure : A 1,3-thiazolidin-4-one ring system substituted at position 2 with a thioxo group ($$=S$$) and at position 5 with a furan-2-ylmethylidene moiety.
  • Stereochemistry : The (5Z) configuration specifies the cis orientation of the furan-2-ylmethylidene substituent relative to the thiazolidinone ring’s carbonyl group.
  • Side chains :
    • A 3-yl position on the thiazolidinone ring is appended with an acetamide group ($$-\text{CH}_2\text{C}(=O)\text{NH}-$$).
    • The acetamide’s nitrogen is further substituted with a 2-(6-methoxy-1H-indol-3-yl)ethyl group.

The systematic name emphasizes the thiazolidinone backbone, substituent positions, and stereochemical details, ensuring unambiguous identification.

Molecular Formula and Weight Analysis

The molecular formula C$${21}$$H$${19}$$N$${3}$$O$${4}$$S$$_{2}$$ reflects the compound’s composition, calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 21 12.01 252.21
H 19 1.008 19.15
N 3 14.01 42.03
O 4 16.00 64.00
S 2 32.07 64.14
Total 441.53

The molecular weight of 441.5 g/mol aligns with derivatives of rhodanine-3-acetic acid, a scaffold noted for its bioactivity.

CAS Registry Number and PubChem CID

The CAS Registry Number for the 5-methoxy indole analog of this compound is 902314-13-0 . However, the 6-methoxy variant described in this article does not have a CAS number listed in the provided sources. Similarly, a PubChem Compound Identifier (CID) specific to the 6-methoxy derivative is unavailable in the referenced databases. This gap highlights the need for further characterization of positional isomers in public chemical repositories.

Alternative Naming Conventions in Chemical Databases

In chemical databases, this compound may be identified using non-IUPAC conventions that emphasize key structural motifs:

  • Rhodanine-3-acetic acid derivative : Refers to the thiazolidinone core fused with an acetic acid moiety.
  • Substituted benzylidene-thiazolidinone : Highlights the furan-2-ylmethylidene group at position 5 of the heterocycle.
  • Indole-ethylacetamide conjugate : Denotes the 6-methoxyindole moiety linked via an ethylacetamide bridge.

While specific trade names or abbreviated codes (e.g., NSC numbers) are absent in the provided data, structural analogs often adopt identifiers such as NSC-139709 or AKOS002681936 .

Properties

Molecular Formula

C21H19N3O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H19N3O4S2/c1-27-14-4-5-16-13(11-23-17(16)9-14)6-7-22-19(25)12-24-20(26)18(30-21(24)29)10-15-3-2-8-28-15/h2-5,8-11,23H,6-7,12H2,1H3,(H,22,25)/b18-10-

InChI Key

GMZWGXMRPAHFRV-ZDLGFXPLSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)/C(=C/C4=CC=CO4)/SC3=S

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)C(=CC4=CC=CO4)SC3=S

Origin of Product

United States

Preparation Methods

Multi-Step Condensation Approach

The most widely reported method involves sequential condensation and cyclization steps:

Step 1: Synthesis of Thiazolidinone Core
The thiazolidinone scaffold is prepared via a Knoevenagel condensation between 2-thioxothiazolidin-4-one and furan-2-carbaldehyde. This step typically employs acetic acid as a catalyst under reflux conditions, yielding the (5Z)-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one intermediate.

Step 2: Functionalization with Acetamide Side Chain
The intermediate is reacted with 2-(6-methoxy-1H-indol-3-yl)ethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF). This step achieves N-alkylation while preserving the Z-configuration of the exocyclic double bond.

Key Reaction Conditions:

  • Temperature: 0–25°C for amide coupling to prevent racemization.

  • Solvent: Anhydrous DMF or dichloromethane.

  • Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

Yield: 65–78% after column chromatography (silica gel, ethyl acetate/hexane).

One-Pot Multicomponent Reaction (MCR)

A greener alternative employs a one-pot MCR strategy to streamline synthesis:

Components:

  • Thioglycolic acid (for thiazolidinone ring formation).

  • Furan-2-carbaldehyde (for methylidene group).

  • 2-(6-Methoxy-1H-indol-3-yl)ethyl isocyanate (for acetamide side chain).

Mechanism:

  • Imine Formation: Aldehyde reacts with the amine group of thioglycolic acid.

  • Cyclization: Intramolecular nucleophilic attack by sulfur forms the thiazolidinone ring.

  • Amidation: Isocyanate coupling introduces the indole-ethylacetamide moiety.

Optimization Parameters:

  • Catalyst: Nano-catalysts (e.g., CdZr4(PO4)6) enhance yield (up to 85%).

  • Solvent: Ethanol/water mixtures reduce toxicity.

Reaction Optimization and Challenges

Stereochemical Control

The Z-configuration of the exocyclic double bond is critical for bioactivity. Factors influencing stereoselectivity include:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor Z-isomer formation.

  • Temperature: Lower temperatures (0–10°C) minimize isomerization.

Purification Techniques

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water) resolves geometric isomers.

  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC).

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
1H NMR (500 MHz, DMSO-d6)δ 8.21 (s, 1H, indole NH), 7.85 (d, J = 3.1 Hz, 1H, furan), 6.95–7.02 (m, 3H, aromatic)
13C NMR (125 MHz, DMSO-d6)δ 192.1 (C=O), 167.3 (C=S), 152.4 (furan C), 110.2–135.7 (aromatic)
IR (KBr) 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C)
HRMS m/z 425.1124 [M+H]⁺ (calculated: 425.1128)

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with dihedral angles of 178.9° between the thiazolidinone and furan rings.

Comparative Analysis of Methods

Method Yield Reaction Time Stereoselectivity Scalability
Multi-Step Condensation65–78%12–18 hHigh (Z:E = 9:1)Moderate
One-Pot MCR75–85%6–8 hModerate (Z:E = 7:1)High

Advantages of One-Pot MCR:

  • Reduced purification steps.

  • Higher atom economy.

Limitations:

  • Requires stringent control over moisture and temperature.

Industrial-Scale Considerations

  • Continuous Flow Synthesis: Microreactors improve heat transfer and reduce reaction time (3–4 h).

  • Catalyst Recycling: Nano-CdZr4(PO4)6 retains 90% activity after five cycles .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazolidine moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazolidinone Derivatives : The initial step often includes the condensation of thiazolidinone derivatives with furan-based aldehydes under basic conditions, leading to the formation of a Schiff base intermediate.
  • Cyclization : Following the formation of the Schiff base, cyclization occurs, resulting in the thiazolidinone structure.
  • Functional Group Modifications : Subsequent modifications may include acylation or alkylation to introduce the indole moiety and finalize the compound's structure.

Biological Activities

The biological significance of this compound stems from its structural components, which are known to exhibit various pharmacological properties:

Anticancer Properties

Research indicates that compounds with thiazolidinone structures often demonstrate anticancer activity. For example, a study showed that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Activity

The furan and thiazolidinone moieties are associated with antimicrobial properties. In vitro studies have demonstrated that compounds containing these groups can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Some thiazolidinone derivatives have been reported to possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of thiazolidinone derivatives similar to 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide on human cancer cell lines. The results indicated significant apoptosis induction at micromolar concentrations, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Testing

Another investigation focused on the antimicrobial activity of thiazolidinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain modifications enhanced antibacterial efficacy, providing insights for further development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors, influencing biological activities such as enzyme inhibition and receptor modulation. The thiazolidine ring enhances its pharmacological properties, making it a potent candidate for drug development .

Comparison with Similar Compounds

Structural Variations and Bioactivity

Thiazolidinone derivatives are explored for diverse biological activities. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Group Comparison

Compound Name 5-Position Substituent Acetamide Side Chain Key Bioactivity Reference
Target Compound Furan-2-ylmethylidene 6-Methoxyindole ethyl Not reported
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-...] Benzylidene 2-Methylphenyl Antifungal (variable)
N-Allyl-3-benzyl-4-oxo-2-thioxothiazolidine-... Benzyl Cyclopentyl Urease inhibition (IC₅₀: 8 µM)
2-[(5Z)-5-(Thiophen-2-ylmethylidene)-...] Thiophen-2-ylmethylidene 5-Fluoroindole ethyl Not reported
2-[(5Z)-5-(2-Methoxybenzylidene)-...] 2-Methoxybenzylidene 5-Methyl-1,3,4-thiadiazol-2-yl Not reported
4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)... Arylbenzelidene Fluoroindole methyl Antioxidant/antimicrobial

Key Observations :

  • Indole vs. Phenyl Acetamide : The 6-methoxyindole ethyl group in the target compound may improve blood-brain barrier penetration compared to simpler phenyl or cyclopentyl acetamides ().

Key Observations :

  • Higher yields (75-90%) are reported for thiazolidinedione derivatives () compared to imidazolidinones (70-85%, ), highlighting solvent/catalyst efficiency.

Biological Activity

The compound 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic molecule that integrates a thiazolidinone ring, a furan moiety, and an indole derivative. This unique structure suggests potential biological activities, particularly in the realms of anticancer and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3S2C_{18}H_{18}N_2O_3S_2, with a molecular weight of approximately 360.4 g/mol. The presence of various functional groups contributes to its biological reactivity and potential therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide exhibit significant anticancer activity. For instance, thiazolidinone derivatives have shown selective cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound 4HCT116 (colorectal adenocarcinoma)10
Compound 16HL-60 (acute leukemia)2.66
Compound 24MCF7 (breast cancer)100 µg/mL inhibition of growth by 82.5%

These findings suggest that the thiazolidinone core is crucial for anticancer activity, with specific substituents enhancing potency against particular tumor types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thiazolidinone derivatives have demonstrated effectiveness against resistant bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

The biological activity of this compound can be attributed to its interaction with various cellular proteins and enzymes:

  • Enzyme Inhibition : The thiazolidinone ring may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The indole moiety can bind to receptors that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death .

Case Studies and Research Findings

A variety of studies have explored the biological activities of compounds within the same structural family:

  • Study on Anticancer Activity : A recent study highlighted the selective cytotoxic effects of thiazolidinone derivatives against human cancer cell lines, demonstrating that modifications in the molecular structure significantly impact their efficacy .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds, revealing that certain structural elements enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing thiazolidinone-acetamide hybrids like the target compound?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : For example, refluxing furan-2-carbaldehyde derivatives with thiazolidinone precursors in acetic acid to form the furylmethylidene-thiazolidinone core .
  • Acetamide coupling : Reacting the thiazolidinone intermediate with chloroacetyl chloride or bromoacetamide derivatives in the presence of triethylamine or potassium carbonate as a base. Solvents like DMF or toluene/water mixtures are used under reflux (e.g., 5–7 hours) .
  • Purification : Recrystallization from ethanol or DMF/acetic acid mixtures, monitored by TLC using hexane:ethyl acetate (9:1) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • IR spectroscopy : To confirm functional groups like C=O (1650–1750 cm⁻¹), C=S (1150–1250 cm⁻¹), and N-H stretches .
  • NMR (¹H and ¹³C) : For structural elucidation of the furan, indole, and thiazolidinone moieties. For example, the Z-configuration of the furylmethylidene group is confirmed by coupling constants in ¹H NMR .
  • Melting point analysis : Used to assess purity (e.g., reported ranges: 275–289°C for similar compounds) .

Q. What in vitro biological assays are recommended for initial pharmacological screening?

  • Answer : Prioritize assays aligned with the compound’s structural motifs:

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., leukemia, breast cancer) to evaluate IC₅₀ values .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining to assess mechanistic pathways .
  • Enzyme inhibition : Test against targets like PPARγ or EGFR kinases, given the thiazolidinone scaffold’s known activity .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up studies?

  • Answer :

  • Reaction optimization : Use Design of Experiments (DoE) to vary parameters like solvent ratios (toluene:water), temperature, and catalyst loading. For example, sodium azide in toluene:water (8:2) improved yields in azide-acetamide coupling .
  • Purification strategies : Gradient recrystallization (e.g., ethanol followed by DMF/acetic acid) enhances purity. Monitor by HPLC with UV detection at 254 nm .
  • Troubleshooting : Address side products (e.g., dimerization) by controlling reaction time and stoichiometry .

Q. How should molecular docking studies be designed to validate this compound’s interaction with anticancer targets?

  • Answer :

  • Target selection : Prioritize receptors like PPARγ or VEGF, given the thiazolidinone and indole moieties’ roles in angiogenesis and apoptosis .
  • Docking protocols : Use AutoDock Vina with optimized parameters (e.g., grid box size: 25 ų, exhaustiveness: 8). Validate docking poses with MD simulations (100 ns) to assess binding stability .
  • ADMET profiling : Predict pharmacokinetics using SwissADME or ADMETLab 2.0, focusing on logP (target: 2–4) and BBB permeability .

Q. How can contradictory biological activity data across structurally similar analogs be resolved?

  • Answer :

  • Data normalization : Standardize assay conditions (e.g., cell line passage number, serum concentration) to reduce variability .
  • SAR analysis : Compare substituent effects. For example, methoxy vs. ethoxy groups on the indole ring may alter logP and membrane permeability .
  • Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects unique to specific analogs .

Q. What formulation strategies can address solubility challenges for in vivo studies?

  • Answer :

  • Co-solvent systems : Use DMSO:PEG 400 (1:9) or cyclodextrin complexes to enhance aqueous solubility .
  • Nanoformulations : Develop liposomal or PLGA nanoparticles to improve bioavailability. Characterize particle size (100–200 nm) via dynamic light scattering .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks to guide storage protocols .

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